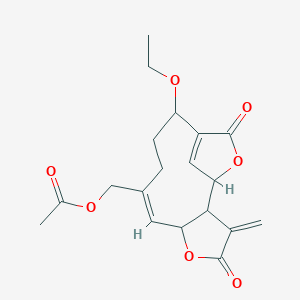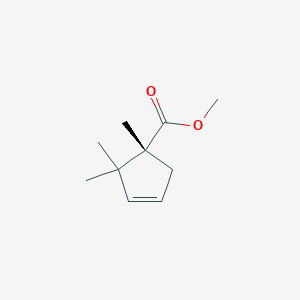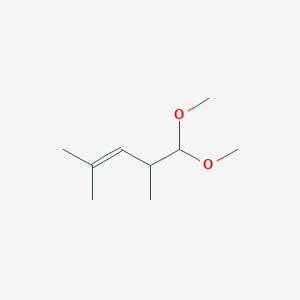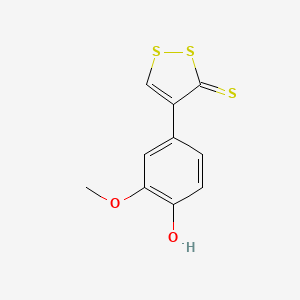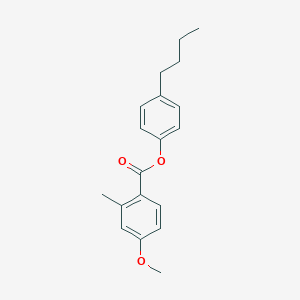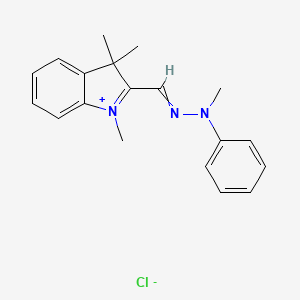![molecular formula C25H23NO3 B14633673 [1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)- CAS No. 55442-27-8](/img/structure/B14633673.png)
[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)-: is an organic compound that features a binaphthalene core with a morpholinylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- typically involves the following steps:
Formation of Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Diol Groups: The diol groups are introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Attachment of Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile on the binaphthalene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The diol groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or other organometallic reagents.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Various reduced derivatives depending on the reducing agent.
Substitution Products: Compounds with different functional groups replacing the morpholinylmethyl group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry:
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Polymer Chemistry: It can be incorporated into polymers to impart unique properties such as enhanced stability or specific reactivity.
作用機序
The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
[1,1’-Binaphthalene]-2,2’-diol: Lacks the morpholinylmethyl group but shares the binaphthalene core.
[1,1’-Binaphthalene]-2,2’-diamine: Contains amino groups instead of diol groups.
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid: Features carboxylic acid groups instead of diol groups.
Uniqueness: The presence of the morpholinylmethyl group in [1,1’-Binaphthalene]-2,2’-diol, 3-(4-morpholinylmethyl)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other binaphthalene derivatives. This makes it particularly valuable in applications requiring specific interactions or reactivity.
特性
CAS番号 |
55442-27-8 |
|---|---|
分子式 |
C25H23NO3 |
分子量 |
385.5 g/mol |
IUPAC名 |
1-(2-hydroxynaphthalen-1-yl)-3-(morpholin-4-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C25H23NO3/c27-22-10-9-17-5-1-3-7-20(17)23(22)24-21-8-4-2-6-18(21)15-19(25(24)28)16-26-11-13-29-14-12-26/h1-10,15,27-28H,11-14,16H2 |
InChIキー |
ZEUPXRZIWJRAQU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
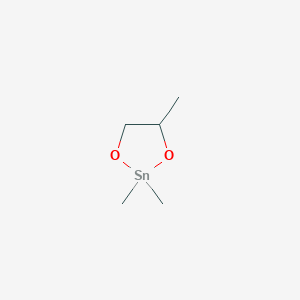

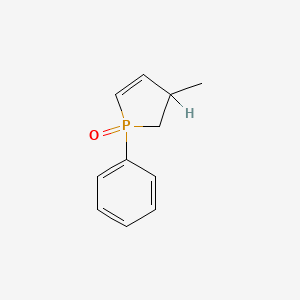
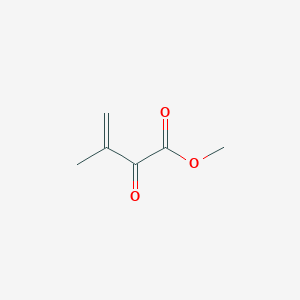
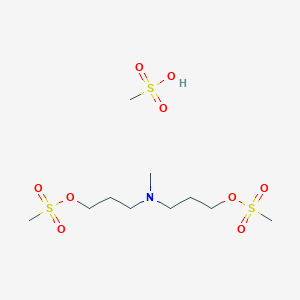
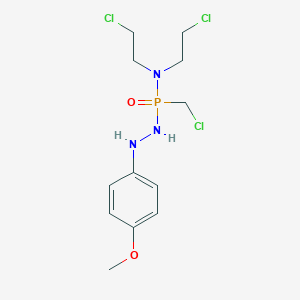
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)
